molecular formula C13H16N6O3S B2650587 1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide CAS No. 1986550-08-6

1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide

Cat. No.: B2650587
CAS No.: 1986550-08-6
M. Wt: 336.37
InChI Key: RALQEKSBVNRNJJ-UHFFFAOYSA-N
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Description

1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide typically involves multiple steps, including the formation of the pyrrolidine ring, the sulfonylation of the pyridine ring, and the construction of the imidazole ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c14-17-13(20)11-8-18(9-16-11)12-4-3-10(7-15-12)23(21,22)19-5-1-2-6-19/h3-4,7-9H,1-2,5-6,14H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALQEKSBVNRNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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